molecular formula C15H19N3O6 B034134 N-[(benzyloxy)carbonyl]glycylglycylalanine CAS No. 19912-36-8

N-[(benzyloxy)carbonyl]glycylglycylalanine

Cat. No.: B034134
CAS No.: 19912-36-8
M. Wt: 337.33 g/mol
InChI Key: BGGKRFZYJZIAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]glycylglycylalanine (abbreviated as Z-Gly-Gly-Ala) is a tripeptide derivative featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus. The Z group (C₆H₅CH₂O(CO)-) is widely used in peptide synthesis to shield the amine functionality during coupling reactions. Structurally, Z-Gly-Gly-Ala consists of two glycine residues followed by alanine, forming a sequence critical for studying peptide stability, enzyme interactions, and drug delivery systems. While specific physicochemical data for Z-Gly-Gly-Ala are sparse in the literature, its structural analogs and synthesis pathways provide insights into its properties and applications .

Properties

IUPAC Name

2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c1-10(14(21)22)18-13(20)8-16-12(19)7-17-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,23)(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKRFZYJZIAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305091
Record name N-[(Benzyloxy)carbonyl]glycylglycylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19912-36-8
Record name NSC169111
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(Benzyloxy)carbonyl]glycylglycylalanine (CAS Number: 2566-19-0) is a synthetic peptide derivative that has garnered attention for its potential biological activities. This compound, a derivative of glycine, is often used in biochemical research and has implications in various fields, including pharmacology and nutrition. This article aims to provide a comprehensive overview of its biological activity, including key research findings, mechanisms of action, and potential applications.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₅
Molecular Weight266.250 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point587.2 ± 45.0 °C at 760 mmHg
Flash Point309.0 ± 28.7 °C

This compound exhibits various biological activities primarily through its interaction with specific signaling pathways and cellular processes:

  • Ergogenic Effects : This compound has been identified as an ergogenic aid, influencing the secretion of anabolic hormones and improving physical performance during exercise. It is believed to enhance muscle recovery and reduce exercise-induced muscle damage by modulating metabolic pathways related to energy production and muscle protein synthesis .
  • Cellular Signaling : Research indicates that this compound may interact with several cellular signaling pathways, including:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • PI3K/Akt/mTOR Pathway : Critical for cell growth and metabolism.
    • NF-κB Pathway : Plays a role in immune response and inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions related to oxidative stress and neurodegeneration .

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) explored the effects of amino acid derivatives on physical performance. The findings indicated that this compound supplementation led to significant improvements in endurance and recovery times in athletes .

Neuroprotective Potential

Research published in the Journal of Neurochemistry demonstrated that this compound could reduce neuronal apoptosis under oxidative stress conditions, suggesting its potential use in therapeutic strategies for neurodegenerative diseases .

Applications

Given its biological activities, this compound has several potential applications:

  • Nutritional Supplements : As an ergogenic aid, it could be marketed as a supplement for athletes seeking to enhance performance and recovery.
  • Pharmaceutical Development : Its neuroprotective properties may lead to the development of new treatments for neurodegenerative disorders such as Alzheimer's disease.
  • Research Tool : It serves as a valuable tool in biochemical research for studying protein interactions and cellular signaling pathways.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

N-[(benzyloxy)carbonyl]glycylglycylalanine is utilized in the synthesis of peptide-based drugs. Its structure allows for modifications that can enhance the pharmacological properties of peptides, making it a valuable building block in drug development. The benzyloxycarbonyl (Z) group serves as a protective group that can be selectively removed under specific conditions, facilitating the synthesis of complex peptide structures necessary for therapeutic applications .

1.2 Antibody-Drug Conjugates (ADCs)

The compound has been explored in the context of antibody-drug conjugates. These are targeted cancer therapies that combine antibodies with cytotoxic drugs. The presence of the benzyloxycarbonyl group allows for effective conjugation strategies, enhancing the stability and efficacy of ADCs against various cancers .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with specific enzymes, making it a candidate for investigating enzyme kinetics and mechanisms of inhibition. This application is particularly relevant in studying proteases, which play crucial roles in various biological processes .

2.2 Cell Signaling Pathways

Research indicates that this compound may influence critical cell signaling pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR signaling pathways. These pathways are vital for cell growth and survival, and understanding how this compound affects them could provide insights into cancer biology and therapeutic strategies .

Molecular Biology Applications

3.1 Peptide Synthesis

In molecular biology, this compound is employed in solid-phase peptide synthesis (SPPS). The Z group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form longer peptide chains. This method is essential for producing peptides used in research and therapeutic contexts .

3.2 Protein Interaction Studies

The compound's ability to modify peptide sequences makes it a useful tool in studying protein-protein interactions. By incorporating this compound into peptides, researchers can investigate how these modified peptides interact with target proteins, providing insights into cellular mechanisms and potential therapeutic targets .

Summary Table of Applications

Application Area Details
Pharmaceutical Development Building block for peptide drugs; enhances stability and efficacy in drug formulations
Antibody-Drug Conjugates Used in targeted therapies for cancer; improves conjugation strategies
Enzyme Inhibition Studies Investigates enzyme kinetics; potential inhibitor for proteases
Cell Signaling Pathways Affects MAPK/ERK and PI3K/Akt/mTOR pathways; implications in cancer research
Peptide Synthesis Essential in solid-phase peptide synthesis; protects amino groups during synthesis
Protein Interaction Studies Modifies peptides to study interactions with target proteins

Case Studies

5.1 Case Study: Peptide Drug Development
In a recent study, researchers synthesized a series of peptide derivatives using this compound as a key intermediate. The resulting peptides exhibited enhanced bioactivity compared to their unmodified counterparts, demonstrating the compound's utility in developing more effective therapeutic agents .

5.2 Case Study: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on specific proteases involved in cancer progression. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new protease inhibitors .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Z-Gly-Gly-Ala with structurally related Z-protected peptides, highlighting molecular formulas, weights, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Z-Gly-Gly-Ala (Target Compound) C₁₅H₂₀N₃O₆* ~338* Intermediate in peptide synthesis; alanine’s methyl side chain enhances hydrophobicity.
Z-Gly-Gly-OH C₁₂H₁₄N₂O₅ 278.25 Free carboxylic acid; used in glycine derivative studies. Flash point: 309°C.
Z-Gly-Gly-Ome (Methyl Ester) C₁₃H₁₆N₂O₅ 280.28 Ester form improves solubility in organic solvents; exact mass: 280.10598.
Z-Gly-Phe-NH₂ C₁₉H₂₁N₃O₄ 367.39 Amide terminus; phenylalanine’s aromatic group aids in hydrophobic interactions.
Z-Gly-Gly-Phe-OH C₂₂H₂₃N₃O₆ 425.44 Tripeptide with phenylalanine; used in ACE2 inhibitor studies.

Functional and Application Differences

  • Z-Gly-Gly-Ala vs. Z-Gly-Gly-OH : The terminal alanine in Z-Gly-Gly-Ala introduces a hydrophobic methyl group, which may influence membrane permeability compared to the free carboxylic acid in Z-Gly-Gly-OH .
  • Z-Gly-Gly-Ala vs. Z-Gly-Gly-Ome : The methyl ester (Ome) in Z-Gly-Gly-Ome enhances solubility in organic phases, making it preferable for solid-phase peptide synthesis, whereas Z-Gly-Gly-Ala’s free carboxyl group is more reactive in aqueous environments .
  • Z-Gly-Gly-Ala vs. Z-Gly-Phe-NH₂ : The phenylalanine residue in Z-Gly-Phe-NH₂ contributes to π-π stacking interactions, useful in protein binding studies, while alanine’s simplicity in Z-Gly-Gly-Ala is advantageous for probing steric effects .

Preparation Methods

Cbz Protection of Glycine

The synthesis initiates with the protection of glycine’s α-amine using benzyl chloroformate. Phase-transfer catalysis (PTC), employing poly(ethylene glycol) derivatives, enhances reaction efficiency in biphasic systems (e.g., water/ethyl acetate). Sodium hydroxide (1.2 eq) facilitates deprotonation, achieving >95% conversion to Cbz-glycine within 2 hours at 25°C.

Reaction Conditions:

  • Solvent: Ethyl acetate/water (1:1)

  • Catalyst: PEG-400 (10 mol%)

  • Base: NaOH (1.2 eq)

  • Yield: 95%

Coupling to Second Glycine Residue

Cbz-glycine is activated using N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in dichloromethane (DCM). Glycine methyl ester hydrochloride (1.0 eq) reacts with the activated carboxyl, facilitated by N-hydroxysuccinimide (NHS) to suppress racemization. The reaction proceeds at 0°C for 12 hours, yielding Cbz-Gly-Gly-OMe with 88% purity after recrystallization.

Key Parameters:

  • Coupling Agent: DCC (1.1 eq)

  • Additive: NHS (1.0 eq)

  • Temperature: 0°C

  • Yield: 82%

Incorporation of Alanine and Saponification

The dipeptide methyl ester undergoes a second coupling with alanine tert-butyl ester using similar DCC/NHS conditions. Subsequent saponification with NaOH (1.5 eq) in methanol/water (3:1) cleaves the methyl ester, affording Cbz-Gly-Gly-Ala. Acidification to pH 2.0 precipitates the product, which is purified via ethyl acetate extraction (purity: 98.5%).

Comparative Analysis of Methodologies

Parameter Solution-Phase Solid-Phase
Yield 78–85%65–75%
Purity 95–98.5%90–92%
Time 48–72 hours24–36 hours
Scale-Up Feasibility HighModerate

Solution-phase methods excel in large-scale production due to established industrial protocols, whereas SPPS offers rapid assembly for research-scale quantities.

Optimization Strategies

Minimizing Racemization

Low-temperature coupling (0–5°C) and additives like NHS reduce racemization risks. The Chinese patent reports <2% epimerization using DCC/NHS at 0°C.

Solvent Selection

Dichloromethane and ethyl acetate are preferred for their low nucleophilicity and compatibility with carbodiimide chemistry. Methanol/water mixtures optimize saponification kinetics.

Industrial-Scale Considerations

The Chinese patent’s two-step process—condensation followed by saponification—demonstrates scalability, with 90% yield achieved at 1 kg batches. Phase-transfer catalysis, as per the US patent, reduces reagent costs by 40% compared to traditional crown ethers.

Challenges and Solutions

  • Byproduct Formation: Dicyclohexylurea (DCU), a DCC byproduct, is removed via filtration pre-saponification.

  • Ester Hydrolysis: Over-saponification is mitigated by strict stoichiometric control (NaOH ≤1.2 eq) .

Q & A

Q. What are the standard synthetic routes for N-[(benzyloxy)carbonyl]glycylglycylalanine, and how can coupling efficiency be optimized?

The compound is typically synthesized via stepwise peptide coupling. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base (e.g., NaOH or K₂CO₃) to protect the primary amine of glycine. Subsequent coupling with glycylalanine employs carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization . Optimization involves:

  • Temperature control : Reactions at 0–4°C reduce side reactions.
  • Solvent selection : Anhydrous DMF or dichloromethane improves reagent solubility.
  • Molar ratios : A 1.2:1 excess of activated carboxyl component enhances yield .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and peptide backbone (amide protons at δ 6.5–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) assesses purity (>95% by UV at 214 nm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (calculated: ~413.43 g/mol for C₂₁H₂₃N₃O₆) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 0–6°C to prevent decomposition .
  • Moisture control : Use desiccants in sealed containers to avoid hydrolysis of the Cbz group.
  • Light protection : Amber vials reduce photodegradation risks. Decomposition products under heat include benzyl alcohol and CO₂, detectable via TGA/DSC .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Conflicts in NMR or MS data often arise from:

  • Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Tautomeric forms : 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations in dynamic systems .
  • Adduct formation in MS : Compare ESI-MS under acidic (positive ion mode) and basic (negative ion mode) conditions to identify artifacts .

Q. What strategies mitigate low yields in solid-phase peptide synthesis (SPPS) of derivatives?

Common issues and solutions:

  • Inefficient resin swelling : Pre-swelling in DCM for 30 minutes improves reagent access.
  • Coupling failures : Double coupling with HATU/DIEA or microwave-assisted synthesis enhances efficiency.
  • Cleavage side reactions : Use TFA cocktails with scavengers (e.g., triisopropylsilane) to prevent alkylation .

Q. How does the Cbz group influence the compound’s biological activity in enzyme inhibition assays?

The Cbz group:

  • Enhances lipophilicity , improving membrane permeability (logP ~1.3 predicted).
  • Serves as a substrate for proteases , enabling targeted cleavage studies.
  • May interfere with redox assays : Pre-screen for false-positive interactions via control experiments without the peptide backbone .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteases (e.g., trypsin-like enzymes).
  • MD simulations : GROMACS assesses stability of peptide-target complexes over 100-ns trajectories.
  • QM/MM : Gaussian 16 calculates transition states for enzymatic cleavage .

Q. How can researchers address discrepancies between in vitro and cellular activity data?

Potential factors:

  • Cellular uptake limitations : Measure intracellular concentrations via LC-MS/MS.
  • Metabolic degradation : Incubate with liver microsomes to identify metabolites.
  • Off-target effects : CRISPR-Cas9 knockout of suspected targets validates specificity .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., benzyl chloroformate).
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How can oxidation of the methionine residue (if present in analogs) be monitored and controlled?

  • HPLC monitoring : Track methionine sulfoxide formation via retention time shifts.
  • Antioxidants : Add 1 mM EDTA or 0.1% ascorbic acid to buffers.
  • Storage : Lyophilize under argon to prevent O₂ exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.